N-(3-Methoxybenzyl)oleamide

FAAH inhibition Endocannabinoid system Enzyme kinetics

N-(3-Methoxybenzyl)oleamide, also designated MAC 18:1, is a synthetic macamide—a class of non-polar, long-chain fatty acid N-benzylamides. Structurally related to the endocannabinoid anandamide (AEA), this compound comprises an oleic acid (18:1) moiety linked via an amide bond to a 3-methoxybenzylamine group.

Molecular Formula C26H43NO2
Molecular Weight 401.6 g/mol
Cat. No. B8210887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)oleamide
Molecular FormulaC26H43NO2
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)
InChIKeyZMKZIKHBSPDWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)oleamide (MAC 18:1) for Research Procurement: A Structurally Differentiated Anandamide Analog


N-(3-Methoxybenzyl)oleamide, also designated MAC 18:1, is a synthetic macamide—a class of non-polar, long-chain fatty acid N-benzylamides [1]. Structurally related to the endocannabinoid anandamide (AEA), this compound comprises an oleic acid (18:1) moiety linked via an amide bond to a 3-methoxybenzylamine group [1]. It is a defined molecular entity (CAS 883715-21-7; MW 401.63) utilized in pharmacological research [1].

Why N-(3-Methoxybenzyl)oleamide (MAC 18:1) is Not Interchangeable with Unmodified Oleamide or Other Macamides


The biological profile of N-(3-methoxybenzyl)oleamide is dictated by specific structural features that are absent in simpler analogs. The 3-methoxy substitution on the benzyl ring distinguishes its interaction with targets like Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . While unmodified oleamide acts as a primary amide with sleep-inducing and anticonvulsant properties, the addition of the N-benzyl group in N-benzyloleamide introduces FAAH inhibition, and the further addition of the 3-methoxy group in MAC 18:1 confers a reversible inhibition profile and a distinct target spectrum, including sEH [1]. Generic substitution among macamides is therefore not scientifically valid.

Procurement-Relevant Differentiation: Head-to-Head Quantitative Evidence for N-(3-Methoxybenzyl)oleamide (MAC 18:1)


FAAH Inhibition: Reversible Mechanism vs. Irreversible N-Benzyloleamide

N-(3-Methoxybenzyl)oleamide acts as a reversible inhibitor of human recombinant FAAH, a key distinction from the irreversible inhibition observed with its close structural analog, N-benzyloleamide [1]. Reversible inhibition is often preferred in research contexts to minimize off-target effects and allow for temporal control of enzyme activity. In contrast, N-benzyloleamide's irreversible mechanism, while potent, limits its utility in studies requiring dynamic modulation of the endocannabinoid system [1].

FAAH inhibition Endocannabinoid system Enzyme kinetics

Soluble Epoxide Hydrolase (sEH) Inhibition: A Secondary Target with High Potency

N-(3-Methoxybenzyl)oleamide exhibits potent inhibition of soluble epoxide hydrolase (sEH), an activity not reported for its close analog N-benzyloleamide . This inhibition profile is species-dependent but demonstrates high potency in murine and rat models. This additional target engagement broadens the compound's utility in cardiovascular, inflammatory, and pain research.

sEH inhibition Epoxyeicosatrienoic acids (EETs) Inflammation

In Vivo Anticonvulsant Efficacy: Comparable to N-(3-Methoxybenzyl)linoleamide (3-MBL)

In a pilocarpine-induced status epilepticus model in male Sprague Dawley rats, N-(3-methoxybenzyl)oleamide (3-MBO) demonstrated a significant anticonvulsant effect, increasing survival probability compared to vehicle controls [1]. While its efficacy was less than that of the linoleamide analog (3-MBL) in this specific model, it still provides a distinct pharmacological profile with potentially different metabolic and off-target properties [1][2].

Anticonvulsant Epilepsy In vivo pharmacology

In Silico ADMET Predictions: BBB Permeability and CYP Interaction Profile

In silico predictions suggest that N-(3-methoxybenzyl)oleamide (3-MBO) possesses favorable drug-like properties for CNS applications. It is predicted to have high absorption in the human intestine and values close to optimal for blood-brain barrier (BBB) penetration [1]. Furthermore, it was identified as a partial inhibitor of P-glycoprotein and an inhibitor of CYP1A2, CYP2C19, and CYP3A4 enzymes, while not being a substrate for CYP1A2, CYP2C19, or CYP3A4 [1]. These predictions are crucial for assessing potential drug-drug interactions and CNS bioavailability in preclinical development.

ADMET prediction Blood-brain barrier Cytochrome P450

Where to Deploy N-(3-Methoxybenzyl)oleamide (MAC 18:1) for Maximum Research Value


Investigating Reversible FAAH Modulation in Endocannabinoid Signaling

Utilize MAC 18:1 as a tool compound to reversibly inhibit FAAH in cellular or biochemical assays. Its reversible mechanism (IC50 ~11 μM) allows for washout experiments to study the dynamic regulation of anandamide and other N-acylethanolamines, a key advantage over the irreversible inhibitor N-benzyloleamide [1].

Dual FAAH/sEH Inhibition Studies in Inflammatory and Cardiovascular Models

Employ MAC 18:1 in preclinical models where simultaneous inhibition of FAAH and soluble epoxide hydrolase (sEH) is hypothesized to be beneficial. Its potent sEH inhibition (rat IC50 = 84.0 nM) combined with FAAH inhibition offers a unique polypharmacology profile not found in most standard FAAH inhibitors .

In Vivo Anticonvulsant Screening with CNS-Penetrant Macamides

Incorporate MAC 18:1 into rodent epilepsy models (e.g., pilocarpine-induced status epilepticus) where its anticonvulsant activity and favorable in silico blood-brain barrier penetration are relevant. Its efficacy, while slightly lower than 3-MBL in one study, provides a valuable comparator for structure-activity relationship (SAR) analyses of macamide neuroprotection [1].

HPLC Analytical Reference Standard for Macamide Identification

Use high-purity (HPLC ≥98%) N-(3-Methoxybenzyl)oleamide as an analytical reference standard for the identification and quantification of macamides in complex mixtures, such as Lepidium meyenii (Maca) extracts .

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